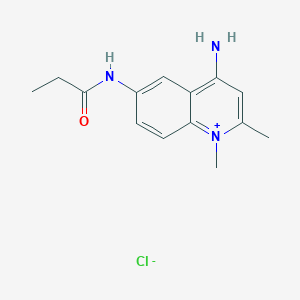
4-Amino-1,2-dimethyl-6-propanamidoquinolin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1,2-dimethyl-6-propanamidoquinolin-1-ium chloride is a chemical compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes an amino group, two methyl groups, and a propanamido group attached to the quinoline ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,2-dimethyl-6-propanamidoquinolin-1-ium chloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions starting from aniline derivatives and aldehydes.
Introduction of Methyl Groups: Methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.
Addition of the Propanamido Group: The propanamido group is added through an amide coupling reaction using propanoic acid derivatives and coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Quaternary Ammonium Salt: The final step involves the formation of the quaternary ammonium salt by reacting the intermediate compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
4-Amino-1,2-dimethyl-6-propanamidoquinolin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of N-alkylated quinoline derivatives.
科学的研究の応用
4-Amino-1,2-dimethyl-6-propanamidoquinolin-1-ium chloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Amino-1,2-dimethyl-6-propanamidoquinolin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial metabolism, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial compound with structural similarities.
Ferroquine: A next-generation antimalarial with a quinoline core.
Uniqueness
4-Amino-1,2-dimethyl-6-propanamidoquinolin-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike chloroquine and amodiaquine, this compound has a propanamido group, which can influence its solubility, reactivity, and interaction with biological targets.
特性
CAS番号 |
6269-76-7 |
|---|---|
分子式 |
C14H18ClN3O |
分子量 |
279.76 g/mol |
IUPAC名 |
N-(4-amino-1,2-dimethylquinolin-1-ium-6-yl)propanamide;chloride |
InChI |
InChI=1S/C14H17N3O.ClH/c1-4-14(18)16-10-5-6-13-11(8-10)12(15)7-9(2)17(13)3;/h5-8,15H,4H2,1-3H3,(H,16,18);1H |
InChIキー |
IMSKRAOKIRWJSM-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=CC2=C(C=C([N+](=C2C=C1)C)C)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


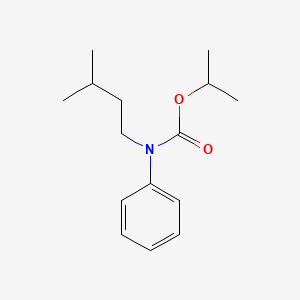
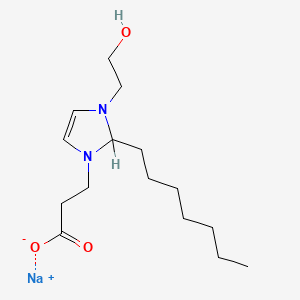
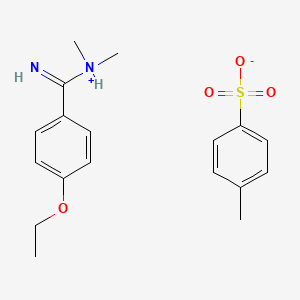
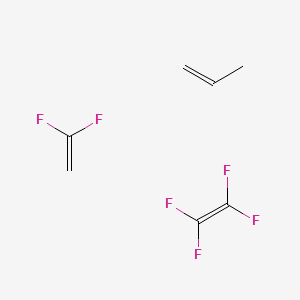

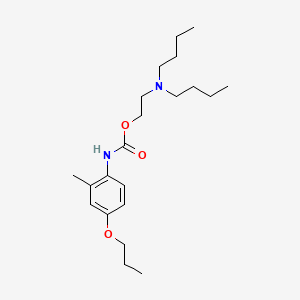
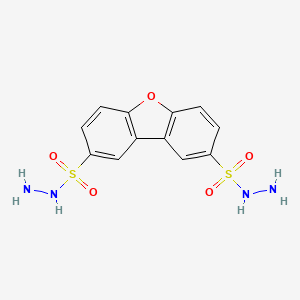
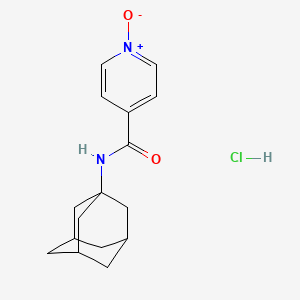
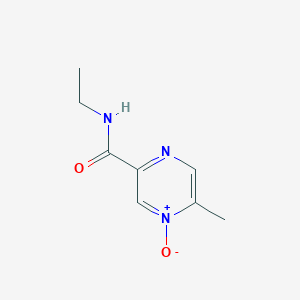

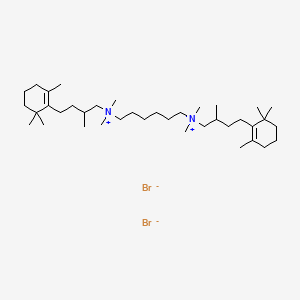


![5-Benzoxazolesulfonic acid, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-, ammonium salt](/img/structure/B13763939.png)
